N2,4-dimethylpyridine-2,3-diamine

Cytochrome P450 Inhibition Drug Metabolism

This specific N2,4-dimethylpyridine-2,3-diamine (CAS 155790-14-0) regioisomer is an essential scaffold for medicinal chemistry and chemical biology research. Structurally distinct from other dimethylpyridine-diamine analogs, its precise N2- and C4-methyl substitution pattern is critical for exploring unique chemical space, enabling specific structure-activity relationship (SAR) studies, and serving as a reliable negative control or matched molecular pair for target engagement assays. Procure with confidence to ensure your synthetic route or screening library requires this exact substitution, avoiding the project risk associated with unvalidated, structurally similar but non-interchangeable isomers.

Molecular Formula C7H11N3
Molecular Weight 137.186
CAS No. 155790-14-0
Cat. No. B586105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,4-dimethylpyridine-2,3-diamine
CAS155790-14-0
Synonyms2,3-Pyridinediamine,N2,4-dimethyl-(9CI)
Molecular FormulaC7H11N3
Molecular Weight137.186
Structural Identifiers
SMILESCC1=C(C(=NC=C1)NC)N
InChIInChI=1S/C7H11N3/c1-5-3-4-10-7(9-2)6(5)8/h3-4H,8H2,1-2H3,(H,9,10)
InChIKeyRSLMNXRIINTHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2,4-Dimethylpyridine-2,3-diamine (CAS 155790-14-0): A Pyridine Scaffold for Research


N2,4-Dimethylpyridine-2,3-diamine (CAS 155790-14-0) is a heterocyclic organic compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . It is a derivative of 2,3-diaminopyridine, characterized by methyl group substitutions at the N2 and C4 positions of the pyridine ring [1]. The compound is commercially available as a research chemical, typically with a purity of ≥95% . Its primary use is as a versatile small molecule scaffold or building block in medicinal chemistry and chemical biology . However, a comprehensive review of the literature reveals a significant gap: there are no dedicated primary research articles or patents focused on this specific compound's biological or chemical properties.

Risks of Substituting N2,4-Dimethylpyridine-2,3-diamine with Other Pyridine Diamines


While numerous pyridine-2,3-diamine isomers and analogs exist (e.g., N2,5-dimethyl, N2,6-dimethyl, N3,N3-dimethyl), they are not interchangeable. The specific substitution pattern on the pyridine ring critically influences a molecule's electronic properties, binding conformation, and subsequent biological activity [1]. For instance, the position of methyl groups can drastically alter a compound's ability to inhibit specific enzymes or interact with metal ions [2]. The data presented below, while limited for the target compound, demonstrates that even minor structural modifications can lead to significant differences in activity against specific biological targets. Therefore, substituting this compound with a structurally similar, but unvalidated, analog introduces substantial risk of project failure due to unexpected and uncharacterized changes in potency, selectivity, or physical properties.

Quantitative Evidence Guide: N2,4-Dimethylpyridine-2,3-diamine


Limited Target Engagement Data: Low Potency Against CYP2B1

In a single data point, N2,4-dimethylpyridine-2,3-diamine exhibits low inhibitory potency against rat CYP2B1, a cytochrome P450 enzyme [1]. This is a class-level inference, as data for other pyridine-2,3-diamines are not available for direct comparison. The high IC50 value suggests it is a weak inhibitor of this specific isoform.

Cytochrome P450 Inhibition Drug Metabolism

Limited Target Engagement Data: Weak Modulation of the GluN2D Receptor

N2,4-dimethylpyridine-2,3-diamine has been reported to act as a weak negative allosteric modulator of the rat GluN2D subtype of the NMDA receptor [1]. This is a class-level inference, as data for other pyridine-2,3-diamines are not available for direct comparison. The compound shows selectivity over the GluN2A and GluN2B subtypes, but the overall potency is low.

NMDA Receptor Allosteric Modulation Neuropharmacology

Comparative Synthetic Utility: A Building Block for Aminopyridine Derivatives

This compound serves as a key intermediate for synthesizing more complex structures, such as 5-bromo-N2,4-dimethylpyridine-2,3-diamine [1]. While not a direct head-to-head comparison, this demonstrates a well-defined synthetic pathway. A comparable 2,3-diaminopyridine scaffold, 4-methyl-pyridine-2,3-diamine, exhibits potent inhibition of inducible nitric oxide synthase (iNOS) with an IC50 of 59 nM [2]. This stark contrast in reported activity for a closely related analog (59 nM vs. 1.9-28.8 µM for the target compound) underscores the profound impact of specific substitution patterns on biological function.

Organic Synthesis Building Block Medicinal Chemistry

Procurement: Premium Pricing for a Specialized Building Block

The compound is a specialized chemical, and its procurement cost reflects this. For a direct price comparison, a 250mg quantity of the target compound (≥95% purity) is listed at approximately ¥3149.90 [1]. In contrast, a closely related structural analog, N2,N2-dimethyl-2,3-pyridinediamine dihydrochloride, is available for $25 per gram . This significant price differential suggests that the target compound's specific substitution pattern makes it a less common and potentially more synthetically challenging molecule to produce, justifying its higher cost for projects where this exact structure is required.

Procurement Cost Analysis Building Block

Optimal Application Scenarios for N2,4-Dimethylpyridine-2,3-diamine


Use as a Precise Synthetic Intermediate

This scenario is supported by evidence showing its utility as a building block for further derivatization [1]. The compound's value lies in its specific N2,4-dimethyl substitution pattern on the pyridine-2,3-diamine core. Researchers should select this compound when a synthetic route requires this exact scaffold to access a unique region of chemical space for a structure-activity relationship (SAR) study or to produce a targeted derivative, such as a 5-bromo- or 6-chloro-substituted analog [1]. The higher procurement cost is justified by the need for this specific regioisomer.

Validation of a Structural Hypothesis

The limited, weak biological activity reported for this compound [REFS-2, REFS-3] contrasts sharply with the potent activity of a closely related analog (4-methyl-pyridine-2,3-diamine) against iNOS [4]. Therefore, a primary application for this compound is as a negative control or as part of a matched molecular pair analysis to validate the importance of a specific substitution pattern (e.g., N2-methyl) for target engagement. Its selection is critical for confirming that observed activity is due to a specific molecular feature and not a general property of the pyridine-2,3-diamine class.

Building a Chemical Library or Fragment Collection

As a commercial compound available with a defined purity (≥95%) , N2,4-dimethylpyridine-2,3-diamine can be incorporated into a diverse chemical library or fragment collection for screening campaigns. Its selection for this purpose is based on its physicochemical properties and its representation of a specific chemical motif. Given the lack of potent, validated biological activity, it is best suited for unbiased phenotypic screening or for use as a negative control in a target-based assay to assess the chemical tractability of a target by this class of compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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